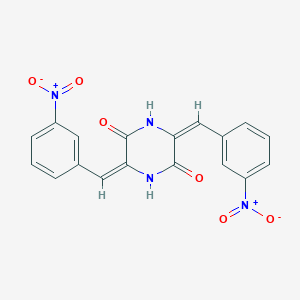
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione, commonly known as BNPP, is a synthetic compound that belongs to the family of piperazine derivatives. BNPP has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and biophysics.
Mecanismo De Acción
The mechanism of action of BNPP is primarily attributed to its ability to interact with DNA topoisomerase II. BNPP binds to the enzyme's active site and inhibits its activity, leading to the accumulation of DNA double-strand breaks and cell death. In addition, BNPP can also interact with other proteins and biomolecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BNPP has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, DNA damage, and protein binding. The cytotoxicity of BNPP is primarily attributed to its ability to inhibit the activity of DNA topoisomerase II, leading to the accumulation of DNA double-strand breaks and cell death. The DNA damage caused by BNPP can also lead to various downstream effects, including apoptosis and cell cycle arrest. In addition, BNPP can also interact with various proteins and biomolecules, leading to various biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BNPP has several advantages for lab experiments, including its high purity, stability, and solubility in a wide range of solvents. BNPP is also relatively easy to synthesize and can be obtained in large quantities. However, BNPP also has several limitations, including its cytotoxicity, which can limit its use in certain experiments. In addition, BNPP can also exhibit non-specific binding to biomolecules, leading to potential artifacts in experiments.
Direcciones Futuras
There are several future directions for the study of BNPP, including the development of more potent and selective inhibitors of DNA topoisomerase II. In addition, BNPP can also be used as a model compound to study the binding interactions between proteins and ligands, leading to the development of more effective drugs. Furthermore, BNPP can also be used as a fluorescent probe to study the structural and functional properties of biomolecules. Finally, the potential application of BNPP in other scientific research fields, such as materials science and nanotechnology, should also be explored.
Métodos De Síntesis
BNPP can be synthesized through a condensation reaction between 3-nitrobenzaldehyde and 2,5-piperazinedione in the presence of a suitable catalyst. The reaction yields a yellow crystalline solid, which can be purified through recrystallization. The purity of the synthesized BNPP can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
BNPP has been studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and biophysics. In medicinal chemistry, BNPP has been studied as a potential anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II, a crucial enzyme involved in DNA replication and transcription. In biochemistry, BNPP has been used as a fluorescent probe to study the binding interactions between proteins and ligands. In biophysics, BNPP has been used as a model compound to study the thermodynamic and kinetic properties of ligand-receptor interactions.
Propiedades
Nombre del producto |
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione |
|---|---|
Fórmula molecular |
C18H12N4O6 |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
(3E,6E)-3,6-bis[(3-nitrophenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C18H12N4O6/c23-17-15(9-11-3-1-5-13(7-11)21(25)26)19-18(24)16(20-17)10-12-4-2-6-14(8-12)22(27)28/h1-10H,(H,19,24)(H,20,23)/b15-9+,16-10+ |
Clave InChI |
PWNGPZUJGFNYEJ-KAVGSWPWSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/NC2=O |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[(5Z)-3-methyl-5H-indeno[1,2-b]pyridin-5-ylidene]naphthalen-1-amine](/img/structure/B274207.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B274209.png)

